Benzamide, N-(((2-methylpropyl)nitrosoamino)methyl)-
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Overview
Description
Benzamide, N-(((2-methylpropyl)nitrosoamino)methyl)-: is a complex organic compound that features a benzamide core with a nitrosoamino group attached to a 2-methylpropyl chain. This compound is notable for its unique structure, which includes multiple bond types and functional groups, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(((2-methylpropyl)nitrosoamino)methyl)- typically involves the reaction of benzamide with a nitrosoamino compound under controlled conditions. The process may include steps such as nitration, reduction, and amide formation. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Benzamide, N-(((2-methylpropyl)nitrosoamino)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitroso group, leading to the formation of amines or other derivatives.
Substitution: The aromatic ring in the benzamide core can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, Benzamide, N-(((2-methylpropyl)nitrosoamino)methyl)- is used as a precursor for synthesizing other complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .
Biology: In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. Its nitroso group can form covalent bonds with biological targets, making it useful in probing biochemical pathways .
Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic effects. The nitroso group can be involved in the formation of bioactive compounds that may have applications in drug development .
Industry: In the industrial sector, Benzamide, N-(((2-methylpropyl)nitrosoamino)methyl)- can be used in the production of specialty chemicals, polymers, or materials with specific properties .
Mechanism of Action
The mechanism of action of Benzamide, N-(((2-methylpropyl)nitrosoamino)methyl)- involves its interaction with molecular targets through its functional groups. The nitroso group can participate in redox reactions, forming reactive intermediates that can modify biological molecules. These interactions can affect various biochemical pathways, leading to specific biological effects .
Comparison with Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used in various chemical applications.
N-methylbenzamide: A methylated derivative of benzamide with different chemical properties.
N-nitrosobenzamide: A nitroso derivative with distinct reactivity compared to Benzamide, N-(((2-methylpropyl)nitrosoamino)methyl)-.
Uniqueness: Benzamide, N-(((2-methylpropyl)nitrosoamino)methyl)- is unique due to its combination of a benzamide core with a nitrosoamino group attached to a 2-methylpropyl chain.
Properties
CAS No. |
64005-59-0 |
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Molecular Formula |
C12H17N3O2 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
N-[[2-methylpropyl(nitroso)amino]methyl]benzamide |
InChI |
InChI=1S/C12H17N3O2/c1-10(2)8-15(14-17)9-13-12(16)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,16) |
InChI Key |
GKXIIJQPKDMNLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CNC(=O)C1=CC=CC=C1)N=O |
Origin of Product |
United States |
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